molecular formula C7H12ClN5 B152182 Simazine-ring-UL-14C CAS No. 139429-39-3

Simazine-ring-UL-14C

Cat. No.: B152182
CAS No.: 139429-39-3
M. Wt: 207.63 g/mol
InChI Key: ODCWYMIRDDJXKW-WKMFQTRQSA-N
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Description

Simazine-ring-UL-14C is a chemical compound belonging to the triazine family. This compound is characterized by the presence of a chloro group and diethyl groups attached to a triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simazine-ring-UL-14C typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The chloro groups on the triazine ring are substituted by diethylamine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Simazine-ring-UL-14C undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

    Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

    Hydrolysis: Hydrolysis results in the formation of amines and other degradation products.

Scientific Research Applications

Simazine-ring-UL-14C has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of Simazine-ring-UL-14C involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simazine-ring-UL-14C is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethyl groups and chloro substitution make it particularly effective in certain applications, such as enzyme inhibition and herbicidal activity .

Biological Activity

Simazine-ring-UL-14C is a radiolabeled derivative of simazine, a triazine herbicide commonly used in agriculture. Its unique structure, with specific substituents, imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylamine in an organic solvent such as dimethylformamide (DMF). The synthesis process is optimized for high yield and purity, which is crucial for its application in biological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition disrupts biochemical pathways, leading to desired therapeutic effects.
  • Binding Affinity : Similar to other triazines like atrazine, this compound exhibits significant binding affinity to certain receptors in biological systems. For instance, studies have shown that atrazine can bind to growth hormone-releasing hormone receptors in pituitary cells, which may be relevant for understanding the action of simazine derivatives .

Biological Activity

Research has demonstrated that this compound possesses several biological activities:

Case Study 1: Soil Microbial Degradation

A study investigated the degradation of this compound in pesticide-polluted soil. The research focused on the capacity of Pseudomonas pickettii to biodegrade the compound, measuring the formation of 14CO2^{14}CO_2 as a byproduct. Results indicated significant microbial activity leading to the breakdown of simazine derivatives over time .

Time (days)14CO2^{14}CO_2 Formation (mg/kg)
00
75.4
1412.8
2120.3

Case Study 2: Binding Studies

In binding studies using pituitary cells, researchers assessed the competitive binding of this compound with growth hormone-releasing factors. The results indicated that the compound binds effectively to the receptor sites over time, suggesting potential implications for hormonal regulation and endocrine disruption .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triazine compounds like atrazine and propazine but exhibits unique biological properties due to its specific substituents.

CompoundBinding Affinity (nM)Antimicrobial ActivityAntitumor Activity
This compoundTBDYesPotential
AtrazineTBDYesLimited
PropazineTBDYesLimited

Properties

IUPAC Name

6-chloro-2-N,4-N-diethyl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+2,6+2,7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCWYMIRDDJXKW-WKMFQTRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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